REACTION_CXSMILES
|
O1C2C(=CC=CC=2)C(=O)C=C1C1C=CC=CC=1.O1CC1C[O:21][C:22]1[CH:31]=[C:30]2[C:25]([C:26](=[O:38])[CH:27]=[C:28]([C:32]3[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=3)[O:29]2)=[CH:24][CH:23]=1>>[OH:21][C:22]1[CH:31]=[C:30]2[C:25]([C:26](=[O:38])[CH:27]=[C:28]([C:32]3[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=3)[O:29]2)=[CH:24][CH:23]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(=CC(=O)C2=CC=CC=C12)C1=CC=CC=C1
|
Name
|
7-[3-(alkylamino)-2-hydroxypropoxy]flavones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
flavones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
7-(2,3-epoxypropoxy)flavone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(COC2=CC=C3C(C=C(OC3=C2)C2=CC=CC=C2)=O)C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2C(C=C(OC2=C1)C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |